Cyclopentanone

Catalog No.
S564525
CAS No.
120-92-3
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentanone

CAS Number

120-92-3

Product Name

Cyclopentanone

IUPAC Name

cyclopentanone

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2

InChI Key

BGTOWKSIORTVQH-UHFFFAOYSA-N

SMILES

C1CCC(=O)C1

Solubility

Sol in alcohol, acetone, ether
Estimated water solubility of 9175 mg/l
Solubility in water: poor
water; miscible in ether
Miscible at room temperature (in ethanol)

Synonyms

Adipic Ketone; Adipin Keton; Dumasin; Ketocyclopentane; Ketopentamethylene; NSC 4122

Canonical SMILES

C1CCC(=O)C1

Organic Synthesis

  • Precursor molecule: Cyclopentanone serves as a valuable starting material for the synthesis of more complex molecules due to its reactive carbonyl group and ring structure. Researchers utilize it in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals [Source: A. S. Desai & S. S. Talwalkar, "Chemistry of Heterocyclic Compounds," 1996].

Medicinal Chemistry

  • Drug discovery: The structural features of cyclopentanone make it a scaffold for designing and developing new drugs. Scientists investigate its potential for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [Source: National Center for Biotechnology Information, PubChem Database, "Cyclopentanone," ].

Material Science

  • Polymer synthesis: Cyclopentanone plays a role in the synthesis of specific polymers, including polyesters and polyamides. These polymers possess valuable properties such as biodegradability and mechanical strength, making them relevant in various applications, including drug delivery and material development [Source: R. Auvergne, S. Fuquay, N. Carlotti, S. M. Rahal, P. Dubois, "Ring-Opening Polymerization of Cyclopentanone Derivatives: Access to Biodegradable Polyesters," Biomacromolecules, 2009, 10 (3), 628-633].

Cyclopentanone is an organic compound characterized by the formula C5H8O\text{C}_5\text{H}_8\text{O} and is classified as a cyclic ketone. It appears as a colorless, volatile liquid with a distinctive odor reminiscent of peppermint. Cyclopentanone consists of a cyclopentane ring with a carbonyl group (C=O) attached, making it a five-membered ring compound. Its molecular weight is approximately 84.1164 g/mol, and it is also known by various names including adipic ketone and ketocyclopentane .

Due to its functional groups. Notable reactions include:

  • Condensation Reactions: Cyclopentanone reacts with cyanomethylene reagents such as malononitrile or ethyl cyanoacetate, leading to the formation of pyrazole, thiophene, and pyridazine derivatives .
  • Oxidation: Under low-temperature conditions, cyclopentanone can undergo oxidation to form cyclopentenone via radical mechanisms .
  • Reduction: Cyclopentanone can be reduced to cyclopentanol using hydrogen in the presence of catalysts .
  • Ketonization: Adipic acid can be converted into cyclopentanone when treated with barium hydroxide at elevated temperatures .

Cyclopentanone exhibits notable biological activities. It has been identified as a product of the Maillard reaction, which is significant in food chemistry for flavor development. Additionally, recent studies have suggested that derivatives of cyclopentanone may possess antitumor properties against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer .

Several methods exist for synthesizing cyclopentanone:

  • Ketonization of Adipic Acid: This method involves treating adipic acid with barium hydroxide at high temperatures, resulting in cyclopentanone formation along with water and carbon dioxide .
  • Decarboxylation: Catalytic decarboxylation of adipic acid can yield cyclopentanone selectively through a nucleophilic attack mechanism .
  • Cycloaddition Reactions: Cyclopentanones can be synthesized via lithium triflate-promoted cycloaddition reactions involving palladium-oxyallyl species and 1,3-dienes .

Cyclopentanone serves multiple purposes across various industries:

  • Fragrance Industry: It is used as a precursor for synthesizing fragrances related to jasmine and jasmone .
  • Pharmaceuticals: Cyclopentanone is utilized in the synthesis of cyclopentobarbital and other pharmaceutical compounds .
  • Agriculture: It acts as a precursor for pencycuron, a pesticide used in agricultural practices .

Studies on the interactions of cyclopentanone highlight its potential as an intermediate in complex organic syntheses. For instance, its reactions with various nucleophiles and electrophiles have been explored to develop new heterocyclic compounds with enhanced biological activities. These interactions often lead to products that exhibit significant pharmacological effects, including antimicrobial and antitumor activities .

Cyclopentanone shares structural similarities with several other cyclic ketones. Here are some comparable compounds along with their unique characteristics:

CompoundFormulaUnique Features
CyclohexanoneC6H10OSix-membered ring; commonly used in organic synthesis
2-PentanoneC5H10OLinear structure; used as a solvent
3-PentanoneC5H10OIsomer of 2-pentanone; also used in organic synthesis
MethylcyclobutanoneC6H10OContains a methyl group; used in fragrance synthesis

Cyclopentanone is unique due to its five-membered ring structure, which influences its reactivity and applications compared to these other compounds.

Physical Description

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC]
CLEAR COLOURLESS LIQUID.
liquid; agreeable odour somewhat like peppermint

Color/Form

WATER-WHITE, MOBILE LIQUID

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Boiling Point

267.17 °F at 760 mmHg (NTP, 1992)
130.6 °C AT 760 MM HG
130.00 to 131.00 °C. @ 760.00 mm Hg
131 °C

Flash Point

86 °F (NTP, 1992)
87 °F (CLOSED CUP)
26 °C

Heavy Atom Count

6

Vapor Density

2.3 (AIR= 1)
Relative vapor density (air = 1): 2.3

Density

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float
0.94869 @ 20 °C/4 °C
Relative density (water = 1): 0.95
0.950-0.960

LogP

0.38 (LogP)
0.38
log Kow= 0.24 (est)

Odor

DISTINCTIVE ETHEREAL ODOR, SOMEWHAT LIKE PEPPERMINT

Melting Point

-60.3 °F (NTP, 1992)
-51.3 °C
-58 °C
-51 °C

UNII

220W81TN3S

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

11.4 [mmHg]
11.4 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

120-92-3

Metabolism Metabolites

... MINOR (1-2%) METABOLITES OF CYCLOPENTANONE ... HAVE BEEN DETECTED IN RAT & RABBIT URINE. 2-HYDROXYCYCLOALKYLMERCAPTURIC ACIDS ... WHICH WERE PRESENT AS ... SULFATE ('DOUBLE CONJUGATE') ... PRESUMABLY FORMED BY DEHYDRATION OF CYCLOALKANOLS (MAJOR METABOLITES) TO CYCLOALKENES WITH SUBSEQUENT EPOXIDATION & MERCAPTURATION.
... RABBITS FED ... /CYCLOPENTANONE/ EXCRETED LARGE AMT (MORE THAN HALF THE DOSE) AS CYCLOPENTYL ... GLUCURONIDE ... MINOR AMT OF SULFATE CONJUGATES WERE ALSO PRESENT.

Wikipedia

Cyclopentanone
Tetrakis(triphenylphosphine)palladium(0)

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

PREPD BY HEATING ADIPIC ACID TO 285-295 °C IN PRESENCE OF BARIUM HYDROXIDE, DISTILLING, EXTRACTING WITH ETHER & FRACTIONATING.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Computer and Electronic Product Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Cyclopentanone: ACTIVE

Clinical Laboratory Methods

CYCLIC AMINES, KETONES (INCL CYCLOPENTANONE) & ALCOHOLS WERE EXTRACTED FROM URINE WITH DICHLOROMETHANE, SEPARATED BY GAS CHROMATOGRAPHY & QUANTITATIVELY DETERMINED FROM STD CURVES BASED ON PEAK HEIGHTS RELATIVE TO ALKANES USED AS INTERNAL STD.

Dates

Modify: 2023-08-15

Asymmetric Total Synthesis of Rumphellclovane E

Guanggen Liu, Zhijiang Zhang, Shaomin Fu, Bo Liu
PMID: 33356321   DOI: 10.1021/acs.orglett.0c03748

Abstract

The first asymmetric total synthesis of rumphellclovane E, a clovane-type sesquiterpenoid, has been accomplished in eight steps from commercially available (
)-carvone. Key elements of the synthesis include Rh-catalyzed cyclopropanation, iron-catalyzed intramolecular reductive aldol reaction, and SmI
-mediated chemo- and diastereoselective reduction of the cyclopentanone.


On-resin multicomponent 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides as an efficient tool for the synthesis of amidino depsipeptide mimics

Raffaella Bucci, Federico Dapiaggi, Helena Macut, Stefano Pieraccini, Maurizio Sironi, Maria Luisa Gelmi, Emanuela Erba, Sara Pellegrino
PMID: 31781906   DOI: 10.1007/s00726-019-02805-3

Abstract

Depsipeptides are biologically active peptide derivatives that possess a high therapeutic interest. The development of depsipeptide mimics characterized by a chemical diversity could lead to compounds with enhanced features and activity. In this work, an on-resin multicomponent procedure for the synthesis of amidino depsipeptide mimics is described. This approach exploits a metal-free 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides. In this reaction, the obtained primary cycloadduct undergoes a ring opening and molecular rearrangement giving access to a linear sulfonyl amidine functionalized with both a peptide chain and a diazoalkane. The so-obtained diazo function "one pot" reacts with the carboxylic group of N-Fmoc-protected amino acids leading to amidino depsipeptide mimics possessing a C4 aliphatic chain. An important advantage of this procedure is the possibility to easily obtain amidino-functionalized derivatives that are proteolytically stable peptide bond bioisosteres. Moreover, the conformational freedom given by the alkyl chain could promote the obtainment of cyclic depsipeptide with a stabilized secondary structure as demonstrated with both in silico calculations and experimental conformational studies. Finally, labeled depsipeptide mimics can be also synthesized using a fluorescent sulfonylazide in the multicomponent reaction.


Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates

Ernst H Oliw, Mats Hamberg
PMID: 31734961   DOI: 10.1002/rcm.8665

Abstract

Jasmonates are formed from 12-oxo-10,15(Z)-phytodienoic acid (12-OPDA) in plants and also from 12-oxo-10-phytoenoic acid (12-OPEA) in fungi. Collision-induced dissociation (CID) of [M-H]
generates characteristic product anions at m/z 165 [C
H
O]
. Our goal was to investigate the structure and mode of formation of this anion by CID of 12-OPDA, 12-OPEA, and 12-oxophytonoic acid (12-OPA).
We investigated the CID of the [M-H]
, [M-H-CO
]
, and [M-H-H
O]
anions using electrospray ionization and MS/MS analysis of 12-OPDA, 12-OPEA, and 12-OPA, and compared the results with the data obtained with the corresponding compounds labeled with
H at C-6 and C-7 and with structural and side chain analogs.
CID of [6,6,7,7-
H
]12-OPEA and [6,6-
H
]12-OPDA ([M-H]
and [M-H-CO
]
) showed that one or two
H atoms were transferred to anions at m/z 165 as judged by the signal intensities of m/z 165 + 1 or 165 + 2, respectively. CID of [6,6-
H
]- and [6,6,7,7-
H
]-12-OPA ([M-H]
and [M-H-CO
]
) yielded the loss of H
from the cyclopentanone and displayed the transfer of one
H atom in analogy to 12-OPEA. In contrast, CID of [6,6,7,7-
H
]12-OPEA and [6,6,7,7-
H
]12-OPA [M-H-H
O]
demonstrated the transfer of two
H atoms (m/z 165 + 2). All spectra obtained by CID of [6,6,7,7-
H
]12-OPDA and [6,6,7,7-
H
]12-oxo-9(13),15(Z)-phytodienoic acid showed that one or two additional
H atoms could be transferred to this anion at m/z 167 of [6,6-
H
]12-OPDA due to isotope scrambling.
CID of 12-OPDA and 12-OPEA generates cyclopentanone enolate anions at m/z 165 by charge-driven hydride transfer as a common mechanism and by bond cleavage between C-7 and C-8 of the carboxyl side chains with either gain or loss of a hydrogen atom.


Bisphosphine catalyzed sequential [3 + 2] cycloaddition and Michael addition of ynones with benzylidenepyrazolones via dual α',α'-C(sp

Jiayong Zhang, Zhiwei Miao
PMID: 30516790   DOI: 10.1039/c8ob02675k

Abstract

A bisphosphine-catalyzed sequential [3 + 2] cycloaddition and Michael addition reaction of ynones with benzylidenepyrazolones has been developed. Under the catalysis of DPPB [1,4-bis(diphenylphosphino)butane], the reaction proceeded smoothly to give spiro-[cyclopentanone] pyrazolone derivatives in moderate to good yields with good diastereoselectivities via sequential dual α',α'-C(sp3)-H bifunctionalization annulation. This strategy provides a novel route toward the synthesis of spiro-[cyclopentanone] pyrazolones containing three contiguous stereocenters which possess potential pharmaceutical activities.


Asymmetric Total Syntheses of Di- and Sesquiterpenoids by Catalytic C-C Activation of Cyclopentanones

Si-Hua Hou, Adriana Y Prichina, Mengxi Zhang, Guangbin Dong
PMID: 32086872   DOI: 10.1002/anie.201915821

Abstract

To show the synthetic utility of the catalytic C-C activation of less strained substrates, described here are the collective and concise syntheses of the natural products (-)-microthecaline A, (-)-leubehanol, (+)-pseudopteroxazole, (+)-seco-pseudopteroxazole, pseudopterosin A-F and G-J aglycones, and (+)-heritonin. The key step in these syntheses involve a Rh-catalyzed C-C/C-H activation cascade of 3-arylcyclopentanones, which provides a rapid and enantioselective route to access the polysubstituted tetrahydronaphthalene cores presented in these natural products. Other important features include 1) the direct C-H amination of the tetralone substrate in the synthesis of (-)-microthecaline A, 2) the use of phosphoric acid to enhance efficiency and regioselectivity for problematic cyclopentanone substrates in the C-C activation reactions, and 3) the direct conversion of serrulatane into amphilectane diterpenes by an allylic cyclodehydrogenation coupling.


Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity

Mingyang Wang, Man Li, Shan Yang, Xiao-Song Xue, Xinxin Wu, Chen Zhu
PMID: 32015335   DOI: 10.1038/s41467-020-14435-5

Abstract

The C-C σ-bond activation of unstrained cycloketones represents an ingenious and advanced technique in synthetic chemistry, but it remains a challenging area which has been largely underexplored. Herein we report an efficient strategy for the direct C-C cleavage of cyclohexanones and cyclopentanones. The cyclic C-C σ-bond is readily cleaved under mild conditions with the aid of an in situ formed side-chain aryl radical. Density functional theory calculations are carried out to shed light on the unusual regioselectivity of C-C bond cleavage. The reaction affords a variety of structurally diverse 3-coumaranones and indanones that widely exist in natural products and bioactive molecules, illustrating the synthetic value of this method.


Dynamic Kinetic Resolution of Aldehydes by Hydroacylation

Zhiwei Chen, Yusuke Aota, Hillary M H Nguyen, Vy M Dong
PMID: 30740841   DOI: 10.1002/anie.201900545

Abstract

We report a dynamic kinetic resolution (DKR) of chiral 4-pentenals by olefin hydroacylation. A primary amine racemizes the aldehyde substrate via enamine formation and hydrolysis. Then, a cationic rhodium catalyst promotes hydroacylation to generate α,γ-disubstituted cyclopentanones with high enantio- and diastereoselectivities.


The Use of Granular Cyclopentanone as Alternative to Artificial Source of Carbon Dioxide in Improved Passive Outdoor Host Seeking Device (POHD)

Stella T Kessy, Bruno A Nyundo, Ladslaus L Mnyone, Issa N Lyimo
PMID: 32581659   DOI: 10.1155/2020/7620389

Abstract

Reliable sources of CO
that are relatively cheap, obtainable, and easy to sustain are immediately required for scaling up of odor-baited mosquito surveillance and control devices. Several odor-baited devices are in the pipeline; however, their scale-up against residual malaria transmission, particularly in resource poor areas, is limited by the unavailability of reliable sources of CO
and reliance on electrical power sources among other factors. We evaluated the use of granular cyclopentanone as an alternative to artificial or yeast fermentation-produced CO
in passive outdoor host seeking device (POHD). Experiments were conducted against semifield reared
within the semifield system (SFS) at Ifakara Health Institute. Mosquitoes were tested against odor-baited POHDs augmented with yeast fermentation-produced CO
, granular cyclopentanone, attractive blends (Mbita or Ifakara), or their combinations. An insecticide, bendiocarb, was a killing agent used as a proxy for marking the mosquitoes visit the POHDs. Relative attractiveness of different treatment combinations was compared based on the proportion of dead mosquitoes that visited the POHD. The POHD augmented with granules of cyclopentanone alone was attractive to
as much as, or more than, POHDs augmented with yeast fermentation-produced CO
. The POHD baited with CO
attracted more mosquitoes than those POHDs baited with synthetic blends alone; when these blends are combined with CO
, they attracted more mosquitoes than individual blends. More importantly, such POHDs baited with cyclopentanone attracted far greater proportion of mosquitoes than the POHD baited with either Mbita or Ifakara blend alone. The granular cyclopentanone strongly enhanced/potentiated the attractiveness of POHD baited with Mbita blends against mosquitoes compared to that of POHD baited with Ifakara blend. Moreover, the granular cyclopentanone retained its residual activity against
for up to 2 months after application particularly when used in combination with Mbita blend. In conclusion, this study demonstrates that cyclopentanone granules have the potential to substitute sources of CO
in outdoor-based surveillance and control devices, thus warranting evaluation of such alternative under realistic field conditions.


(2

Hee Jin Jung, A Kyoung Lee, Yeo Jin Park, Sanggwon Lee, Dongwan Kang, Young Suk Jung, Hae Young Chung, Hyung Ryong Moon
PMID: 29891820   DOI: 10.3390/molecules23061415

Abstract

Ultraviolet (UV) radiation exposure is the primary cause of extrinsic skin aging, which results in skin hyperpigmentation and wrinkling. In this study, we investigated the whitening effect of (2
,5
)-2,5-bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP) on B16F10 melanoma and its anti-wrinkle activity on Hs27 fibroblasts cells. BHCP was found to potently inhibit tyrosinase, with 50% inhibition concentration (IC
) values of 1.10 µM and 8.18 µM for monophenolase (l-tyrosine) and diphenolase (l-DOPA), and the enzyme kinetics study revealed that BHCP is a competitive-type tyrosinase inhibitor. Furthermore, BHCP significantly inhibited melanin content and cellular tyrosinase activity, and downregulated the levels of microphthalmia-associated transcription factor (MITF), phosphorylated levels of cAMP response element-binding (CREB) protein, and tyrosinase in α-melanocyte stimulating hormone (α-MSH)-induced B16F10 melanoma cells. Moreover, BHCP inhibited the phosphorylation of p65 and expression of matrix metalloproteinases (MMP-1, MMP-9, MMP-12, and MMP-13) in Hs27 fibroblasts stimulated with UV radiation. Therefore, our results demonstrate that BHCP may be a good candidate for the development of therapeutic agents for diseases associated with hyperpigmentation and wrinkling.


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